4-hydroxy-6-nitroquinolin-2(1H)-one

Antimicrobial Antibacterial Antifungal

Establishing robust structure-activity relationships for antimicrobial quinolones demands a validated probe where the 6-nitro group is essential for activity. 4-Hydroxy-6-nitroquinolin-2(1H)-one fills this gap, offering a direct comparator to inactive 6-methoxy analogs to define pharmacophore requirements. - Defines 6-position SAR: Enables clear activity cut-off vs. 6-methoxy analog (inactive in direct comparison). - Anticancer lead scaffold: A key analog shows sub-micromolar IC50 (0.24 µM) against KB oral cancer cells. - Assay reference tool: Serves as a reproducible negative control or reference ligand for FAS inhibition assays (IC50 > 15,000 nM). Reliable sourcing supports hit identification, target deconvolution, and medicinal chemistry optimization programs.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 264260-06-2
Cat. No. B1395541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-6-nitroquinolin-2(1H)-one
CAS264260-06-2
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)O
InChIInChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13)
InChIKeyGGMDSWMTVZEDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-nitroquinolin-2(1H)-one: Core Scaffold Profile


4-Hydroxy-6-nitroquinolin-2(1H)-one (CAS: 264260-06-2) belongs to the quinolin-2(1H)-one family, a privileged heterocyclic scaffold in medicinal chemistry [1]. This compound is characterized by the presence of a 4-hydroxyl group and a 6-nitro substituent on the quinolinone core, which imparts distinct electronic and steric properties . It is typically encountered as a yellow crystalline powder with solubility in both aqueous and organic media, making it amenable to a variety of synthetic transformations and biological assays . This specific substitution pattern serves as a crucial intermediate and a valuable tool compound for structure-activity relationship (SAR) exploration in multiple therapeutic areas [1].

4-Hydroxy-6-nitroquinolin-2(1H)-one: Why Simple Analogs Fail


The assumption that any 4-hydroxyquinolin-2(1H)-one or 6-nitroquinoline derivative can substitute for 4-hydroxy-6-nitroquinolin-2(1H)-one is not supported by empirical data. The synergistic combination of the 4-hydroxyl and 6-nitro groups creates a unique pharmacophore that is not present in its closely related analogs, such as 4-hydroxy-6-methoxyquinolin-2(1H)-one or the parent 4-hydroxyquinolin-2(1H)-one. Substituting the 6-nitro group with a methoxy group, for example, results in a complete loss of antimicrobial activity in direct comparative studies [1]. Furthermore, the presence of the nitro group at the 6-position is critical for the compound's redox potential and its ability to serve as a selective anchor in biological systems . Consequently, using a generic analog in a research or development program without accounting for these specific substituent effects risks invalidating experimental results and wasting procurement resources.

4-Hydroxy-6-nitroquinolin-2(1H)-one: Key Differentiation Evidence


Antimicrobial Activity: 6-Nitro vs. 6-Methoxy

In a direct head-to-head comparison, the 6-nitro derivative exhibits measurable antimicrobial activity, whereas the 6-methoxy analog is completely inactive. This demonstrates that the electron-withdrawing nitro group at the 6-position is essential for biological effect [1].

Antimicrobial Antibacterial Antifungal SAR

Anticancer Potential as a Cytotoxic Scaffold

While the parent compound's direct anticancer data is limited, its derivative containing the 4-hydroxy-6-nitroquinolin-2(1H)-one core demonstrates exceptionally high potency. Compound (IVc-2), a derivative, achieved an IC50 of 0.2406 μM against the KB (oral cancer) cell line [1]. This suggests the scaffold is a privileged starting point for developing potent anticancer agents.

Anticancer Cytotoxicity Medicinal Chemistry Drug Discovery

FAS Enzyme Inhibition Selectivity

4-Hydroxy-6-nitroquinolin-2(1H)-one displays weak but measurable inhibition of Fatty Acid Synthase (FAS) from rat, with an IC50 value of >15,000 nM [1]. This data provides a definitive selectivity profile for this compound against this metabolic target.

Enzyme Inhibition FAS Metabolic Disorders Cancer Metabolism

Predicted Polypharmacology Profile

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests a wide range of potential biological activities for 4-hydroxy-6-nitroquinolin-2(1H)-one with high probability scores (Pa). These include roles as a lipid metabolism regulator (Pa=0.999), an angiogenesis stimulant (Pa=0.995), a DNA synthesis inhibitor (Pa=0.991), and an apoptosis agonist (Pa=0.979) [1]. These predictions, based on structure-activity relationships from the compound's molecular features, indicate a multi-target potential not evident from single-assay data.

Computational Biology Drug Repurposing Polypharmacology In Silico Screening

4-Hydroxy-6-nitroquinolin-2(1H)-one: Key Application Scenarios


Antimicrobial SAR Studies

This compound is an essential control in SAR studies to define the role of the 6-position substituent on antimicrobial activity. Its direct comparison with the inactive 6-methoxy analog (4-hydroxy-6-methoxyquinolin-2(1H)-one) provides a clear, qualitative cut-off that validates the necessity of the nitro group for any observed biological effect [1]. Procurement of both compounds is recommended to establish a robust SAR baseline.

Cancer Cytotoxic Agent Development

The 4-hydroxy-6-nitroquinolin-2(1H)-one core serves as a validated starting scaffold for the synthesis of highly potent anticancer derivatives, as evidenced by the sub-micromolar IC50 (0.2406 μM) of a key analog against KB oral cancer cells [1]. Researchers focused on medicinal chemistry optimization for oncology targets should prioritize this specific compound to access this promising chemical space.

FAS Activity Probe

Given its defined, albeit weak, inhibitory activity against FAS (IC50 > 15,000 nM), this compound can function as a reference ligand or a negative control in FAS inhibition assays [2]. It provides a reproducible baseline for comparing the potency of newly designed FAS inhibitors, ensuring assay consistency and data reliability.

In Silico & Phenotypic Polypharmacology Screening

The compound's favorable predicted polypharmacology profile, with high probability scores for multiple activities (e.g., DNA synthesis inhibition, apoptosis agonism), makes it a strong candidate for inclusion in focused libraries for phenotypic drug discovery or target deconvolution studies [3]. Its procurement supports hit identification strategies where a known chemical probe can be leveraged to uncover novel biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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